N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Description
N-[(3-Methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring:
- A thiophene core substituted at positions 2, 3, and 4.
- Carboxamide group at position 2, with the nitrogen linked to a 3-methoxyphenylmethyl moiety.
- Methyl(phenyl)sulfamoyl group at position 3.
- Phenyl group at position 4.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-28(21-13-7-4-8-14-21)34(30,31)25-23(20-11-5-3-6-12-20)18-33-24(25)26(29)27-17-19-10-9-15-22(16-19)32-2/h3-16,18H,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJDGDGBAOYNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the introduction of the sulfamoyl and carboxamide groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Sulfamoyl Group: This step often involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base.
Attachment of Aromatic Substituents: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations demonstrated that the compound could inhibit cell proliferation in human tumor cells with low micromolar IC50 values, indicating its potential as an anticancer agent .
Drug Development
Given its promising biological activity, N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is being investigated for development into new therapeutic agents. Its structural features allow for modifications that could enhance efficacy and reduce side effects. Researchers are exploring analogs of this compound to optimize its pharmacological profile .
Other Potential Uses
Beyond oncology, there is emerging interest in the compound's application in treating inflammatory diseases due to its anti-inflammatory properties observed in preliminary studies. The sulfamoyl group is known for conferring anti-inflammatory effects, making this compound a candidate for further exploration in this area .
Case Studies
- In Vitro Studies : A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results showed significant growth inhibition with IC50 values ranging from 5 to 15 µM .
- Animal Models : Preclinical trials using xenograft models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups, suggesting effective systemic delivery and bioactivity in vivo .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound is compared to analogs based on:
Carboxamide Nitrogen Substituent
Sulfamoyl/Sulfonyl Group Modifications
Thiophene/Phenyl Substitutions
Table 1: Structural and Molecular Comparison
*Estimated based on molecular formula (C27H25N2O4S2).
Functional and Pharmacological Differences
- The methyl(phenyl)sulfamoyl group could target enzymes like carbonic anhydrase or tyrosine kinases, similar to other sulfamoyl derivatives .
- Chlorinated Analogs (e.g., ): Chlorine substituents increase lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility. These compounds may exhibit stronger binding to hydrophobic enzyme pockets.
- Sulfonyl vs. Sulfamoyl (e.g., ): Sulfonyl groups lack the amine moiety present in sulfamoyl derivatives, which may reduce hydrogen-bonding interactions with biological targets.
Biological Activity
N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and its structure includes a thiophene ring, a sulfamoyl group, and a methoxyphenyl moiety. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed potent inhibition of cancer cell proliferation through the modulation of key signaling pathways such as the MEK/ERK pathway. This pathway is critical in many cancers, including malignant pleural mesothelioma (MPM), where it regulates tumor growth and survival .
2. Antibacterial Activity
In vitro studies have demonstrated that derivatives of this compound possess notable antibacterial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds ranged from 6 to 12 mg/mL, indicating their potential as antibacterial agents .
3. Antidiabetic Effects
Research has shown that related compounds can improve insulin sensitivity and glucose tolerance in diabetic models. These effects are mediated by the modulation of insulin signaling pathways, which involve key proteins such as IRS1, PI3K, and Akt .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and metabolism.
- Modulation of Signaling Pathways : It affects various signaling pathways critical for cell growth and survival.
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which can contribute to their therapeutic effects.
Case Studies
Q & A
(Basic) What are the optimal synthetic routes for N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, and how can reaction yields be improved?
Answer:
The synthesis involves multi-step reactions starting from accessible precursors. Key steps include:
- Thiophene ring formation via cyclization of substituted acrylonitriles or thioesters.
- Sulfamoyl group introduction using methyl(phenyl)sulfamoyl chloride under basic conditions (e.g., NaH in THF at 0–5°C) .
- Coupling of the 3-methoxyphenylmethyl group via amide bond formation, typically mediated by coupling agents like EDC/HOBt .
Yield optimization strategies:
- Temperature control : Critical for sulfamoylation to avoid side reactions (e.g., over-sulfonation).
- Catalyst screening : Use of DMAP or phase-transfer catalysts to accelerate coupling steps .
- Purification : Gradient column chromatography (e.g., hexane/EtOAc) or recrystallization to isolate high-purity intermediates .
(Advanced) How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing. Methodological approaches include:
- Variable-temperature NMR : To identify conformational exchange in solution (e.g., splitting of peaks at low temperatures) .
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate stereoelectronic effects .
- Complementary techniques : Use HRMS for molecular formula confirmation and X-ray crystallography to resolve ambiguous NOE correlations .
(Basic) What analytical techniques are recommended for characterizing the purity and stability of this compound?
Answer:
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>98%) and degradation product identification .
- Thermogravimetric analysis (TGA) : To evaluate thermal stability under nitrogen atmosphere (degradation onset >200°C suggests suitability for high-temperature reactions) .
- Stability studies : Accelerated aging in DMSO or PBS at 37°C, monitored via LC-MS for hydrolytic or oxidative decomposition .
(Advanced) How do structural modifications (e.g., substituents on the phenyl or thiophene rings) affect biological activity, and what computational tools can predict these effects?
Answer:
- Activity cliffs : For example, replacing the 3-methoxyphenyl group with 4-fluorophenyl enhances cytotoxicity in MCF-7 cells (IC50: 1.2 μM vs. 8.5 μM) .
- Computational tools :
- Molecular docking (AutoDock Vina) : Predict binding affinity to targets like lactate dehydrogenase or kinases .
- QSAR models : Use descriptors like LogP, polar surface area, and electronic parameters (HOMO/LUMO) to correlate substituent effects with activity .
- MD simulations : Assess protein-ligand complex stability over 100 ns trajectories (e.g., RMSD <2 Å indicates robust binding) .
(Basic) What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer potential?
Answer:
- Cell viability assays : MTT or resazurin-based assays in panels of cancer cell lines (e.g., HCT-116, HeLa) with 72-hour exposure .
- Mechanistic profiling :
- Apoptosis : Annexin V/PI staining followed by flow cytometry.
- Cell cycle analysis : PI staining and FACS to detect G1/S arrest .
- Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
(Advanced) How can researchers address contradictory results in enzyme inhibition assays (e.g., conflicting IC50 values across studies)?
Answer:
Contradictions may stem from assay conditions or target specificity. Mitigation strategies:
- Standardized protocols : Use identical buffer pH, ATP concentrations, and incubation times (e.g., 10 mM ATP for kinase assays) .
- Counter-screening : Test against related enzymes (e.g., PIM-1 vs. PIM-2 kinases) to confirm selectivity .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity or ITC for thermodynamic profiling .
(Basic) What are the key considerations for designing SAR (Structure-Activity Relationship) studies on this compound?
Answer:
- Core retention : Maintain the thiophene-2-carboxamide scaffold while varying substituents (e.g., sulfamoyl, phenyl groups) .
- Bioisosteric replacements : Substitute the 3-methoxyphenylmethyl group with 3-fluorophenyl or pyridyl analogs to modulate lipophilicity .
- Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (scaffold-only analogs) .
(Advanced) What strategies can elucidate the compound’s mechanism of action when initial phenotypic assays are inconclusive?
Answer:
- Omics approaches : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
- Chemical proteomics : Use photoaffinity labeling or pull-down assays with biotinylated analogs to identify binding partners .
- CRISPR screening : Genome-wide knockout libraries to pinpoint synthetic lethal targets .
(Basic) How should researchers handle solubility challenges in biological testing?
Answer:
- Solvent selection : Use DMSO stock solutions (<0.1% final concentration) or cyclodextrin-based formulations for aqueous buffers .
- Surfactant addition : Include 0.01% Tween-80 to enhance solubility in PBS .
- Salt forms : Prepare hydrochloride or mesylate salts for improved pharmacokinetic properties .
(Advanced) What experimental and computational methods are effective in predicting off-target interactions?
Answer:
- In silico profiling : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to rank potential off-targets .
- Kinome-wide profiling : Commercial kinase panels (e.g., Eurofins DiscoverX) to assess selectivity across 400+ kinases .
- hERG liability assays : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
